

An In-depth Technical Guide to the Spectral Analysis of 2-Ethylphenyl Isocyanate

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Compound of Interest

Compound Name: 2-Ethylphenyl isocyanate

Cat. No.: B1583986

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This guide provides a comprehensive analysis of the spectral data for **2-Ethylphenyl isocyanate** (C₉H₉NO), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and structural integrity throughout the research and development lifecycle. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental rationale.

Molecular Identity and Structure

2-Ethylphenyl isocyanate is an aromatic compound featuring an ethyl group and a highly reactive isocyanate group attached to a benzene ring at positions 1 and 2, respectively. This substitution pattern dictates the unique spectral characteristics detailed in this guide.

Identifier	Value
IUPAC Name	1-ethyl-2-isocyanatobenzene[1]
Molecular Formula	C ₉ H ₉ NO[1]
Molecular Weight	147.17 g/mol [1]
CAS Number	40411-25-4[1]
Canonical SMILES	CCC1=CC=CC=C1N=C=O[1]

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C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
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O_iso [label="O"];
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O_iso [pos="5.2,0!"];
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H4[pos="2.1,3.3!"];
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H6[pos="-1.4,0!"];

// Define edges for bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- C_ethyl1;
C_ethyl1 -- C_ethyl2;
C2 -- N;
N -- C_iso [style=double];
C_iso -- O_iso [style=double];
C3 -- H3;
C4 -- H4;
C5 -- H5;
C1 -- H6;

// Benzene ring double bonds
edge [style=double];
C1 -- C6;
C2 -- C3;
C4 -- C5;
}
```

Caption: Molecular structure of **2-Ethylphenyl isocyanate**.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a

molecule. For **2-Ethylphenyl isocyanate**, ^1H NMR is essential to confirm the presence and connectivity of the ethyl group and the substitution pattern on the aromatic ring. The electron-withdrawing nature of the isocyanate group and the electron-donating nature of the ethyl group create a distinct set of chemical shifts for the aromatic protons.

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Ethylphenyl isocyanate** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks[2].
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:** Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz).
- **Acquisition:** Acquire the spectrum at ambient temperature. Typical parameters include a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second[3].
- **Processing:** Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.

Data Interpretation and Analysis

The ^1H NMR spectrum of **2-Ethylphenyl isocyanate** is characterized by two distinct regions: the aliphatic region showing signals for the ethyl group, and the aromatic region for the phenyl protons.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH ₃ (Ethyl)	~ 1.25	Triplet (t)	3H	~ 7.6
-CH ₂ - (Ethyl)	~ 2.65	Quartet (q)	2H	~ 7.6
Ar-H (Aromatic)	~ 7.0 - 7.4	Multiplet (m)	4H	-

- **Ethyl Group:** The methyl (-CH₃) protons appear as a triplet around 1.25 ppm due to coupling with the adjacent two methylene (-CH₂-) protons. The methylene protons appear as a quartet around 2.65 ppm due to coupling with the three methyl protons. This classic triplet-quartet pattern is a definitive indicator of an ethyl group.

- **Aromatic Protons:** The four protons on the benzene ring appear as a complex multiplet between 7.0 and 7.4 ppm. The overlap of signals is due to the similar electronic environments and small differences in coupling constants between the ortho, meta, and para protons relative to the two substituents.

^{13}C NMR Spectroscopy: The Carbon Skeleton

Principle & Rationale: ^{13}C NMR spectroscopy identifies all unique carbon atoms within a molecule. It is particularly powerful for confirming the overall carbon framework and identifying carbons in specific functional groups. The isocyanate carbon ($-\text{N}=\text{C}=\text{O}$) is highly deshielded and gives a characteristic signal at the low-field end of the spectrum, serving as a key diagnostic peak[4].

Experimental Protocol: ^{13}C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis.
- **Instrument Setup:** Tune the spectrometer to the ^{13}C frequency (e.g., 75 or 100 MHz for a 300 or 400 MHz instrument, respectively).
- **Acquisition:** Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A typical acquisition may involve a larger number of scans compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope[3].
- **Processing:** Fourier transform and phase correct the spectrum. Reference the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Data Interpretation and Analysis

The proton-decoupled ^{13}C NMR spectrum will show eight distinct signals, corresponding to the nine carbon atoms (two aromatic carbons are equivalent by symmetry).

Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₃ (Ethyl)	~ 15
-CH ₂ - (Ethyl)	~ 25
Ar-C (Aromatic, Unsubstituted)	~ 125 - 130 (4 signals)
Ar-C (Substituted, C-Ethyl)	~ 138
Ar-C (Substituted, C-NCO)	~ 132
-N=C=O (Isocyanate)	~ 129

- **Aliphatic Carbons:** The methyl and methylene carbons of the ethyl group appear in the upfield region (~15 and ~25 ppm, respectively).
- **Aromatic Carbons:** Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.
- **Isocyanate Carbon:** The carbon of the isocyanate group is a key feature. While typically found downfield, the sp-hybridized carbon of the N=C=O group in phenyl isocyanates is often observed around 125-135 ppm, sometimes as a broad signal[5]. Its precise location confirms the presence of this functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an exceptionally reliable technique for identifying the isocyanate group, which has a very strong and sharp asymmetric stretching vibration in a relatively clean region of the spectrum.

Experimental Protocol: ATR-IR Acquisition

- **Sample Preparation:** Place one to two drops of neat (undiluted) **2-Ethylphenyl isocyanate** liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Place the ATR accessory in the sample compartment of an FT-IR spectrometer.

- **Background Scan:** Collect a background spectrum of the clean, empty ATR crystal.
- **Sample Scan:** Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation and Analysis

The IR spectrum provides a molecular fingerprint, with the most diagnostic peak being that of the isocyanate group.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~ 2270 - 2250	-N=C=O Asymmetric Stretch	Very Strong, Sharp
~ 3060 - 3010	Aromatic C-H Stretch	Medium
~ 2970 - 2850	Aliphatic C-H Stretch	Medium
~ 1600, 1480	Aromatic C=C Bending	Medium to Strong

- **Isocyanate Stretch:** The most prominent feature is an intense, sharp absorption band between 2270 and 2250 cm⁻¹. This peak is definitive for the isocyanate functional group and its presence is a primary confirmation of the compound's identity[1].
- **C-H Stretches:** Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.
- **Aromatic Ring:** Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Principle & Rationale: Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For **2-Ethylphenyl isocyanate**, Electron Ionization (EI) is a common method that generates a molecular ion (M⁺) and a series of characteristic fragment ions.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 μL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.
- **Separation:** The vaporized sample travels through a GC column (e.g., a nonpolar HP-5 column), which separates the analyte from any impurities.
- **Ionization:** As the compound elutes from the GC, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Detection:** The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

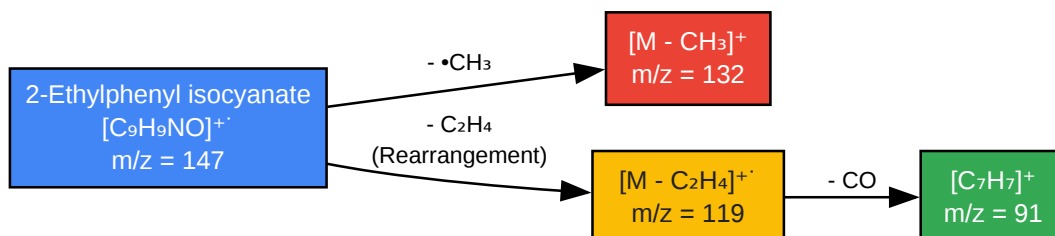
Data Interpretation and Analysis

The mass spectrum confirms the molecular weight and reveals stable fragments that help elucidate the structure.

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Significance
147	$[\text{C}_9\text{H}_9\text{NO}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)
132	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
119	$[\text{M} - \text{C}_2\text{H}_4]^{+\cdot}$ or $[\text{C}_7\text{H}_5\text{NO}]^{+\cdot}$	Loss of ethylene via rearrangement
118	$[\text{M} - \text{NCO}]^{+\cdot}$	Loss of the isocyanate group
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment

- **Molecular Ion ($\text{M}^{+\cdot}$):** The peak at m/z 147 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 147.17 g/mol [1].

- **Key Fragments:** The peak at m/z 132 arises from the loss of a methyl group (-15 Da) from the ethyl substituent. The prominent peak at m/z 119 is likely due to the loss of ethylene (-28 Da) via a McLafferty-type rearrangement, a common pathway for ortho-substituted ethylbenzenes[1]. This fragment corresponds to the mass of phenyl isocyanate, providing strong evidence for the core structure[6]. The peak at m/z 91 represents the stable tropylium ion, a hallmark of many ethylbenzene derivatives.



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Caption: Plausible EI-MS fragmentation pathway for **2-Ethylphenyl isocyanate**.

Conclusion

The comprehensive analysis of **2-Ethylphenyl isocyanate** using NMR, IR, and MS provides a robust and self-validating dataset for its unequivocal identification. The characteristic triplet-quartet signal in 1H NMR confirms the ethyl group, the ^{13}C NMR identifies the unique carbon skeleton including the isocyanate carbon, the intense IR absorption near 2260 cm^{-1} provides definitive evidence of the isocyanate functional group, and mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques form the cornerstone of quality control and structural verification for this important chemical intermediate in scientific and industrial applications.

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